REACTION_CXSMILES
|
C([BH3-])#N.[Na+].[OH:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[CH:8][CH:7]=1.[CH3:18][C:19]([CH3:21])=O.Cl>CO.O>[CH:19]([N:15]1[CH2:16][CH2:17][N:12]([C:9]2[CH:8]=[CH:7][C:6]([OH:5])=[CH:11][CH:10]=2)[CH2:13][CH2:14]1)([CH3:21])[CH3:18] |f:0.1|
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)N1CCNCC1
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was continued at room temperature
|
Type
|
CUSTOM
|
Details
|
(~20° C.)
|
Type
|
CUSTOM
|
Details
|
of 19 hours
|
Duration
|
19 h
|
Type
|
STIRRING
|
Details
|
After a further period of stirring at room temperature for eight hours
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
the precipitated solid product was subsequently collected by means of suction filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
vacuum dried over phosphorous pentoxide to constant weight
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the crude material
|
Type
|
CUSTOM
|
Details
|
so obtained from a mixture of ethanol and methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCN(CC1)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |